4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline
Description
Propriétés
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIGILDAQDURHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the introduction of an aniline group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperazine Ring
Chlorobenzyl vs. Dichlorobenzyl Derivatives
- 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride (CAS 1431964-90-7) differs by having a 2,4-dichlorobenzyl group. Molecular weight increases to 409.20 g/mol (vs. ~308 g/mol for the monochloro derivative), and the dihydrochloride salt improves aqueous solubility .
Methylpiperazine Derivatives
- 4-(4-Methylpiperazin-1-yl)aniline (CAS 16153-81-4) replaces the chlorobenzyl group with a methyl substituent. This simplification reduces steric hindrance and lipophilicity, likely altering pharmacokinetic profiles. The compound’s melting point (89–91°C) and lower molecular weight (191.27 g/mol) reflect reduced structural complexity compared to the chlorobenzyl analog .
Sulfonyl and Trifluoroacetyl Modifications
- 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) introduces a sulfonyl group, increasing polarity and hydrogen-bonding capacity. LCMS data (m/z = 454.1 [M + H]+) and NMR shifts indicate strong electron-withdrawing effects, which may enhance metabolic stability but reduce blood-brain barrier penetration compared to chlorobenzyl derivatives .
- 4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline (CAS 193903-35-4) features a trifluoroacetyl group, drastically reducing piperazine basicity. This modification could limit protonation at physiological pH, altering receptor interactions. The molecular weight (273.26 g/mol) and purity (95%) suggest utility in fluorinated probe synthesis .
Aniline Modifications
Positional Isomerism
- 2-(4-Benzylpiperazin-1-yl)aniline (CAS 199105-17-4) shifts the aniline group to the ortho position. This structural change may sterically hinder piperazine-aryl interactions, as evidenced by reduced reported biological activity compared to para-substituted analogs .
Nitro-Substituted Analogs
- 5-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline (9j) incorporates a nitro group, which increases electrophilicity and redox sensitivity. LCMS retention time (2.326 min) and molecular ion (m/z = 472.1 [M + H]+) indicate distinct chromatographic behavior compared to non-nitrated derivatives .
Structural and Pharmacokinetic Data Table
| Compound Name | Substituent on Piperazine | Molecular Weight (g/mol) | Key Properties | Biological Relevance |
|---|---|---|---|---|
| 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline | 2-Chlorobenzyl | ~308 | High lipophilicity, CNS activity potential | Neuroprotective agent lead |
| 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride | 2,4-Dichlorobenzyl | 409.20 | Enhanced solubility (salt form) | Anticancer research |
| 4-(4-Methylpiperazin-1-yl)aniline | Methyl | 191.27 | Low steric hindrance, intermediate | Antipsychotic synthesis |
| 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline | Phenylsulfonyl | 454.1 | High polarity, LCMS retention 2.289 min | Metabolic stability studies |
| 4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline | Trifluoroacetyl | 273.26 | Reduced basicity, fluorinated probe | Imaging agent development |
Activité Biologique
4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline, a compound belonging to the piperazine class, has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline typically involves the reaction of 2-chlorobenzyl chloride with piperazine and subsequent coupling with an aniline derivative. The general synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : React 2-chlorobenzyl chloride with piperazine in the presence of a base (e.g., sodium hydroxide) to yield 4-(2-chlorobenzyl)piperazine.
- Coupling Reaction : The resultant piperazine derivative is then coupled with an appropriate aniline derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Biological Activity Overview
The biological activity of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline has been evaluated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds related to piperazine derivatives exhibit significant antimicrobial activity. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.24 to 1.9 μg/mL against various bacterial strains, indicating potent antibacterial properties . The structure-activity relationship suggests that modifications on the piperazine core can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of similar piperazine derivatives has been evaluated using MTT assays. One study reported that derivatives exhibited IC50 values in the range of 0.87–12.91 μM against MCF-7 breast cancer cells, which were significantly lower than those of standard drugs like 5-Fluorouracil . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Compound Tested : A derivative similar to 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline.
- Methodology : Tube dilution technique was used to assess antimicrobial properties.
- Results : Significant activity was observed against Gram-positive bacteria, comparable to standard antibiotics like ciprofloxacin .
- Case Study on Anticancer Activity :
The biological activity of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline may be attributed to its ability to interact with specific biological targets:
- Inhibition of Tyrosinase : Some derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .
- Apoptosis Induction : The anticancer activity is partly mediated through the induction of apoptosis via caspase activation pathways .
Q & A
Q. What are the established synthetic routes for 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution followed by reduction. For example:
- Step 1 : React 4-chloronitrobenzene with 2-chlorobenzyl-piperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form the nitro intermediate.
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or hydrazine monohydrate in ethanol .
- Step 3 : Purify via recrystallization or column chromatography.
- Key Variables :
- Temperature : Elevated temperatures (80–100°C) improve substitution kinetics but may increase side reactions.
- Catalyst Load : 5–10% Pd/C for efficient nitro reduction .
- Data Table :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd/C Hydrogenation | 85 | >98 | |
| Hydrazine Reduction | 72 | 92 |
Q. Which analytical techniques are most effective for characterizing 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- LCMS : Determines molecular ion ([M+H]⁺) and purity. Use a C18 column with acetonitrile/water gradient (retention time ~2.5–3.0 min) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% for pharmaceutical-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities >2% can skew assay results. Validate purity via LCMS and ¹H NMR before testing .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, a study reported IC₅₀ = 1.2 µM in HEK293 vs. 3.8 µM in HeLa due to receptor density differences .
- Data Table :
| Derivative | Purity (%) | IC₅₀ (HEK293, µM) | IC₅₀ (HeLa, µM) | Reference |
|---|---|---|---|---|
| 2-Nitro-substituted | 98 | 1.2 | 3.8 | |
| Trifluoromethyl | 89 | 2.5 | 6.1 |
Q. What strategies optimize the structure-activity relationship (SAR) for piperazine-aniline derivatives targeting CNS receptors?
- Methodological Answer :
- Substituent Modulation :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Enhance binding to serotonin receptors (5-HT₁A) but reduce blood-brain barrier permeability .
- Aromatic Ring Modifications : Fluorine substitution at the benzyl position improves metabolic stability (t₁/₂ increased from 2.1 to 5.3 hours) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, a 2-chlorobenzyl group showed ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for methyl .
Q. How do environmental factors (pH, temperature) affect the stability of 4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline in biological assays?
- Methodological Answer :
- pH Stability : The compound degrades at pH < 5 (e.g., 20% degradation in 24 hours at pH 3) due to protonation of the aniline group. Use buffered solutions (pH 7.4) for in vitro studies .
- Thermal Stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles (>3 cycles reduce potency by 15%) .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
